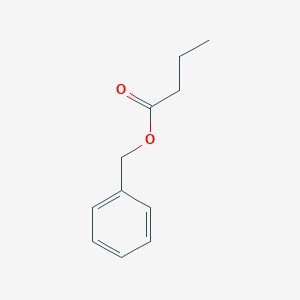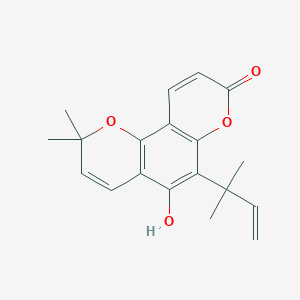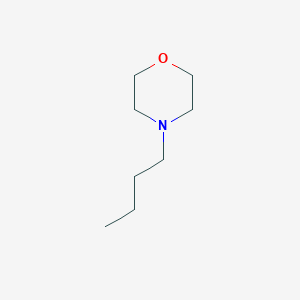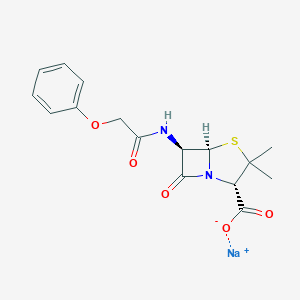
Penicillin V sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicillin V sodium salt is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of phenoxymethylpenicillin sodium involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification. The process includes:
- Fermentation to produce 6-APA.
- Extraction and purification of 6-APA.
- Chemical acylation with phenoxyacetic acid.
- Crystallization and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Penicillin V sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the β-lactam ring can be hydrolyzed, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The phenoxy group can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions.
Oxidation: Strong oxidizing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Penicilloic acid.
Substitution: Various substituted penicillins depending on the nucleophile used.
Applications De Recherche Scientifique
Penicillin V sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Widely used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of penicillin derivatives.
Mécanisme D'action
Penicillin V sodium salt exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall synthesis, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Penicillin G (Benzylpenicillin): Similar in structure but less stable in acidic conditions, making it unsuitable for oral administration.
Amoxicillin: A broader-spectrum antibiotic with better absorption and stability.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Uniqueness: Penicillin V sodium salt is unique due to its stability in acidic conditions, allowing for oral administration. This makes it particularly useful for outpatient treatments and prophylaxis against bacterial infections .
Propriétés
Numéro CAS |
1098-87-9 |
|---|---|
Formule moléculaire |
C16H17N2O5S.Na |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Clé InChI |
LFBBSWBQNQXKPF-LQDWTQKMSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Key on ui other cas no. |
1098-87-9 |
Numéros CAS associés |
87-08-1 (Parent) |
Synonymes |
Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


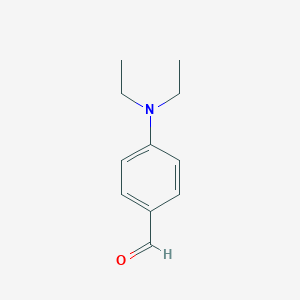
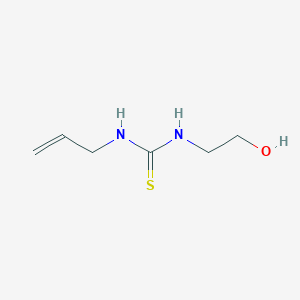
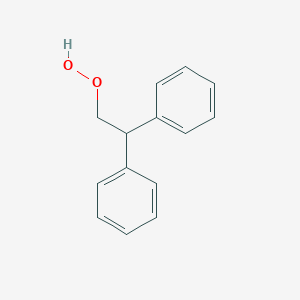
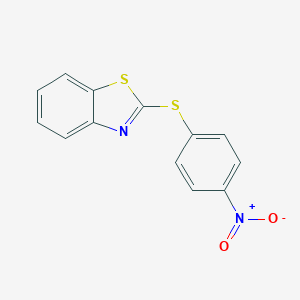
![2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one](/img/structure/B91993.png)
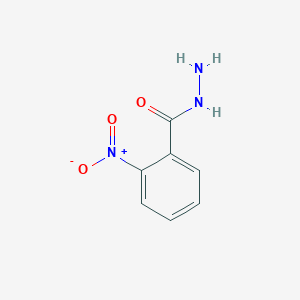
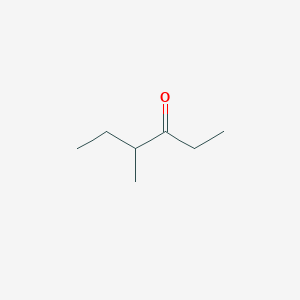
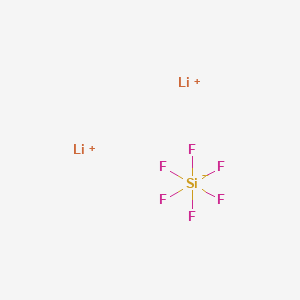
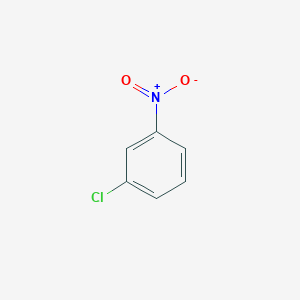
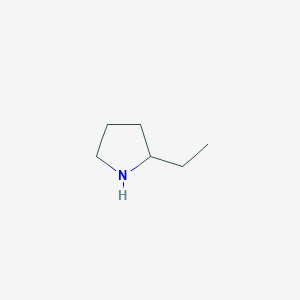
![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)
